molecular formula C7H12F3N B12307058 4-Methyl-2-(trifluoromethyl)piperidine

4-Methyl-2-(trifluoromethyl)piperidine

Cat. No.: B12307058
M. Wt: 167.17 g/mol
InChI Key: WAZJVLNXDYCATL-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)piperidine is a piperidine derivative featuring a methyl group at the 4-position and a trifluoromethyl (CF₃) group at the 2-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and physicochemical properties. The CF₃ group enhances lipophilicity and metabolic stability, making it a critical moiety in drug discovery . Piperidine derivatives are frequently utilized as building blocks in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets .

Properties

Molecular Formula

C7H12F3N

Molecular Weight

167.17 g/mol

IUPAC Name

4-methyl-2-(trifluoromethyl)piperidine

InChI

InChI=1S/C7H12F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h5-6,11H,2-4H2,1H3

InChI Key

WAZJVLNXDYCATL-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. The process includes the following steps:

Industrial Production Methods: Industrial production methods for 4-Methyl-2-(trifluoromethyl)piperidine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(trifluoromethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogens or other substituents can be introduced using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, NaBH₄, anhydrous conditions.

    Substitution: NaI, KOtBu, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, other substituted piperidines.

Scientific Research Applications

Pharmaceutical Applications

Drug Development
4-Methyl-2-(trifluoromethyl)piperidine serves as a crucial building block in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the chemical stability and biological activity of compounds, making it valuable for developing anti-inflammatory, anti-depressant, and anti-cancer drugs . For instance, derivatives of this compound have been synthesized to act as inhibitors for cysteine proteases like Cathepsin S, which are implicated in metabolic diseases such as diabetes and cancer .

Case Study: RBP4 Antagonists
Research has demonstrated that analogues containing the 4-(2-(trifluoromethyl)phenyl)piperidine core exhibit efficacy in treating conditions like non-alcoholic fatty liver disease (NAFLD) by antagonizing retinol-binding protein 4 (RBP4) . This suggests potential therapeutic applications in metabolic disorders.

Agrochemical Applications

Synthesis of Agrochemicals
The compound is instrumental in synthesizing various agrochemicals, including herbicides, insecticides, and fungicides. The trifluoromethyl group imparts high chemical stability, enhancing the effectiveness and longevity of these products . It is utilized to create plant growth regulators such as auxins and gibberellins, which are essential for crop yield improvement.

Case Study: Trifluoromethylpyridines
Trifluoromethylpyridine derivatives have been widely adopted in agriculture. For example, fluazifop-butyl was one of the first trifluoromethyl-containing agrochemicals introduced to the market, showcasing the utility of these compounds in pest management strategies .

Electronic Materials

Material Synthesis
In the realm of electronic materials, 4-Methyl-2-(trifluoromethyl)piperidine is used as a precursor for synthesizing polymers and small molecules with desirable electronic properties. Its high boiling and melting points make it suitable for applications requiring thermal stability .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalsDrug synthesis (anti-inflammatory, anti-cancer)Enhanced stability and bioactivity
AgrochemicalsHerbicides, insecticides, plant growth regulatorsIncreased effectiveness and longevity
Electronic MaterialsPolymers and small moleculesHigh thermal stability

Mechanism of Action

The mechanism of action of 4-Methyl-2-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an antagonist or inhibitor by binding to receptors or enzymes, thereby modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy .

Comparison with Similar Compounds

Piperidine vs. Morpholine/Piperazine Derivatives

  • Biological Activity : In EP2 receptor modulation studies, 2-piperidinyl phenyl benzamides (e.g., CID890517) showed potentiation activity, while morpholine (TG6–268) or piperazine (TG6–264) substitutions abolished activity, underscoring the necessity of the piperidine ring . Conversely, trisubstituted pyrimidines (e.g., CID2992168) retained high EP2 activity with morpholine, suggesting scaffold-dependent ring preferences .
  • Synthetic Feasibility: The synthesis of 2-(trifluoromethyl)piperidine from pipecolic acid via SF₄/HF yielded only 9.6% , highlighting challenges in trifluoromethyl-piperidine synthesis. No direct data exists for 4-Methyl-2-(trifluoromethyl)piperidine, but analogous routes may face similar inefficiencies.

Substituent Effects on Physicochemical Properties

  • Melting Points and Solubility: Compound Melting Point (°C) Key Substituents N′-(4-Bromobenzylidene)-thiazole derivative 304 CF₃, bromophenyl 4-Methyl-2-[4-(CF₃)phenyl]-thiazole-5-carbaldehyde 131–133 CF₃, methyl, carbaldehyde 4-Methyl-2-(trifluoromethyl)piperidine Not reported CF₃, methyl (predicted lower lipophilicity vs. aryl derivatives) Trifluoromethyl groups generally increase lipophilicity, but polar substituents (e.g., hydroxyl, carbaldehyde) can counterbalance solubility issues .

Pharmacological Profile and Receptor Interactions

  • Basicity and Receptor Binding :
    • Piperidine derivatives with sp³-hybridized nitrogen (e.g., compound A in ) exhibit basicity (pKa ~6.79), facilitating ionic interactions with receptors. In contrast, sulfonamide (C) or trifluoroacetyl (B) analogs lack basic nitrogens (pKa −1 to −7.81), altering binding modes .
    • EP2-active piperidines require unmodified rings for activity, while pyrimidine analogs tolerate morpholine, suggesting divergent pharmacophore requirements .

Key Research Findings and Trends

Scaffold Specificity : Piperidine rings are irreplaceable in benzamide-based EP2 modulators but dispensable in pyrimidine derivatives, emphasizing context-dependent design .

Synthetic Challenges : Low yields in trifluoromethyl-piperidine synthesis (e.g., 9.6% for 2-(trifluoromethyl)piperidine ) suggest a need for improved methodologies.

Solubility Optimization : Introducing polar groups (e.g., hydroxyl, carboxyl) alongside CF₃ mitigates poor solubility in piperidine-based drug candidates .

Biological Activity

4-Methyl-2-(trifluoromethyl)piperidine is a piperidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound's unique structure, featuring both a methyl and a trifluoromethyl group, enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Antimicrobial Properties

Research indicates that 4-Methyl-2-(trifluoromethyl)piperidine exhibits significant antimicrobial activity . Studies have shown that various piperidine derivatives, including this compound, can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported around 1.5 mg/mL against multiple bacterial strains, suggesting a promising spectrum of activity against both Gram-positive and Gram-negative bacteria .

The mechanism of action for 4-Methyl-2-(trifluoromethyl)piperidine appears to involve interactions with specific molecular targets, including receptors and enzymes. Its structural features allow it to act as an antagonist or inhibitor, modulating receptor activity effectively. The trifluoromethyl group is particularly noted for enhancing the compound's interaction with lipid membranes, potentially leading to increased efficacy in disrupting microbial cell integrity .

Pharmacological Applications

The compound is under investigation as a pharmacophore in drug discovery, particularly targeting dopamine D3 receptors. This receptor is implicated in various neurological disorders, suggesting that derivatives like 4-Methyl-2-(trifluoromethyl)piperidine may have therapeutic potential in treating conditions such as schizophrenia and Parkinson's disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Methyl-2-(trifluoromethyl)piperidine, it is beneficial to compare it with structurally similar compounds:

CompoundStructureNotable Activity
4-(Trifluoromethyl)piperidineLacks methyl groupLimited biological activity
3-(Trifluoromethyl)piperidineTrifluoromethyl at position 3Moderate activity against certain pathogens
4-MethylpiperidineLacks trifluoromethyl groupLess lipophilic, reduced efficacy

This comparison illustrates that the combination of both methyl and trifluoromethyl groups contributes to enhanced biological activity.

Case Study: Antimicrobial Efficacy

A study conducted on piperidine derivatives indicated that compounds with trifluoromethyl substitutions demonstrated superior antimicrobial properties compared to their non-fluorinated counterparts. For instance, the study found that compounds similar to 4-Methyl-2-(trifluoromethyl)piperidine exhibited MIC values significantly lower than those without the trifluoromethyl group, confirming its role in enhancing biological activity .

Research Findings

Recent research has highlighted the potential of piperidine derivatives in treating various diseases due to their ability to interact with multiple biological targets. The findings suggest that these compounds could influence processes such as inflammation and carcinogenesis by modulating enzyme activity involved in these pathways .

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